N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
Description
The compound N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a multifunctional molecule featuring:
- A furan-2-yl moiety attached to an ethyl backbone.
- A 4,5-dimethoxy-2-nitrobenzamide core, combining electron-donating methoxy groups and an electron-withdrawing nitro substituent.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O9S/c1-30-14-6-8-15(9-7-14)34(28,29)21(18-5-4-10-33-18)13-23-22(25)16-11-19(31-2)20(32-3)12-17(16)24(26)27/h4-12,21H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWQQSSPNFIREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-4,5-dimethoxy-2-nitrobenzamide, identified by its CAS number 946243-14-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C22H23N2O7S
- Molecular Weight : 445.5 g/mol
- Structure : The compound features a furan ring, a methoxyphenyl sulfonyl group, and a nitrobenzamide moiety, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Interaction with Receptors : The presence of the furan and methoxyphenyl groups indicates potential interactions with various G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction .
- Nitro Group Functionality : The nitro group may serve as a pharmacophore, enhancing the compound's interaction with biological targets and contributing to its overall efficacy .
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of metastasis |
These results indicate that this compound may disrupt cancer cell proliferation through apoptosis and cell cycle modulation.
Anti-inflammatory Effects
Furthermore, the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM.
- Mechanistic studies revealed that the compound induced apoptosis via the activation of caspase pathways.
-
Inflammation Model in Rats :
- In a rat model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to controls.
- Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its unique structural features, including:
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial activity against various pathogens. The sulfonamide group is known for its antibacterial effects, and the presence of furan and methoxy groups may enhance this activity.
- Anticancer Potential : Initial studies suggest that this compound may inhibit cancer cell proliferation. The nitro group can participate in redox reactions, potentially leading to the production of reactive oxygen species that can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through the inhibition of specific enzymes involved in the inflammatory response.
Antibacterial Activity
A study evaluated the antibacterial efficacy of structurally related compounds against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Results indicated minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM for similar compounds, suggesting that N-(2-(furan-2-yl)-...) could exhibit comparable or enhanced antibacterial properties due to its unique structure.
Cytotoxicity Testing
In vitro assays conducted on related compounds showed low cytotoxicity, with CC50 values exceeding 100 µM in various cell lines (e.g., Vero and MDCK cells). This suggests that while the compound may be effective against certain pathogens, it maintains a favorable safety profile.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings and Implications
Sulfonyl Group Impact : The 4-methoxyphenylsulfonyl moiety is recurrent in CFTR modulators (e.g., VRT-325), suggesting its role in enhancing cellular trafficking of misfolded proteins .
Q & A
Q. What are the critical steps in synthesizing N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-4,5-dimethoxy-2-nitrobenzamide?
The synthesis involves:
- Sulfonation : Requires anhydrous conditions to prevent hydrolysis of the sulfonyl group .
- Solvent optimization : Dichloromethane or dimethylformamide is used to enhance solubility and reaction rates .
- Protective group strategies : Methoxy and nitro groups may require temporary protection (e.g., acetyl or tert-butoxycarbonyl) during reactive steps .
- Purification : Column chromatography or recrystallization is employed to isolate the compound, with purity verified via HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Spectroscopic techniques :
- NMR (1H/13C): Assigns proton and carbon environments, confirming substituent positions (e.g., furan, sulfonyl) .
- IR spectroscopy : Validates functional groups (e.g., S=O stretching at ~1350 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation pattern .
Q. What are the key physicochemical properties relevant to its experimental handling?
- Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) to guide reaction conditions .
- Stability : Assessed under varying pH (2–12), light, and temperature (25–60°C) to determine storage requirements .
- Melting point : Determined via differential scanning calorimetry (DSC) to establish purity thresholds .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonation step?
- Catalyst screening : Lewis acids (e.g., AlCl₃) enhance electrophilicity of the sulfonylating agent .
- Temperature control : Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis) .
- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress to adjust stoichiometry .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases, proteases) using fluorogenic substrates .
- Cellular uptake studies : Radiolabeled (³H/¹⁴C) analogs quantify intracellular accumulation via scintillation counting .
- Molecular docking : Computational models (AutoDock, Schrödinger) predict binding interactions with active sites .
Q. How do structural modifications impact bioactivity?
- SAR studies :
- Replace the furan moiety with thiophene or pyrrole to assess heterocycle specificity .
- Modify the nitro group to amine or cyano to evaluate redox sensitivity .
- Pharmacokinetic profiling : LogP (octanol-water partition coefficient) and metabolic stability (microsomal assays) guide derivatization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Batch purity analysis : Compare impurity profiles (e.g., residual solvents, byproducts) via GC-MS .
- Assay standardization : Validate protocols (e.g., ATP levels in viability assays) to control for false positives .
- Meta-analysis : Cross-reference datasets from orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
Methodological & Data Analysis Questions
Q. How is computational chemistry applied to predict reactivity or degradation pathways?
- Reaction path simulations : Density functional theory (DFT) identifies intermediates and transition states (e.g., nitro reduction pathways) .
- Degradation modeling : Accelerated stability studies (40°C/75% RH) paired with LC-MS/MS detect hydrolytic or oxidative breakdown products .
Q. What experimental designs validate the compound’s selectivity for a target enzyme?
- Counter-screening panels : Test against >50 unrelated enzymes/proteins to rule off-target effects .
- Crystallography : Co-crystallize the compound with the target enzyme to resolve binding modes (e.g., X-ray diffraction) .
- Kinetic assays : Determine inhibition constants (Ki) under steady-state conditions .
Q. How can researchers address low solubility in aqueous buffers for in vitro studies?
- Co-solvent systems : Use cyclodextrins or PEG-based surfactants to enhance solubility without denaturing proteins .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for transient solubility .
- Nanoparticle encapsulation : Lipid or polymeric nanoparticles improve bioavailability in cell culture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
